molecular formula C6H10N4O3S B12791374 n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide CAS No. 6339-61-3

n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide

Cat. No.: B12791374
CAS No.: 6339-61-3
M. Wt: 218.24 g/mol
InChI Key: FGFAJZSNZJBTLE-UHFFFAOYSA-N
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Description

n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide is unique due to the combination of the imidazole ring and the sulfonamide group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

6339-61-3

Molecular Formula

C6H10N4O3S

Molecular Weight

218.24 g/mol

IUPAC Name

N-(1-methyl-5-sulfamoylimidazol-4-yl)acetamide

InChI

InChI=1S/C6H10N4O3S/c1-4(11)9-5-6(14(7,12)13)10(2)3-8-5/h3H,1-2H3,(H,9,11)(H2,7,12,13)

InChI Key

FGFAJZSNZJBTLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N(C=N1)C)S(=O)(=O)N

Origin of Product

United States

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